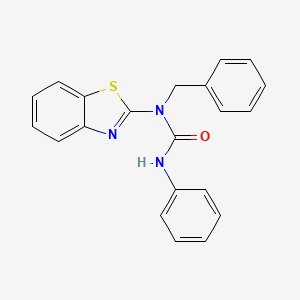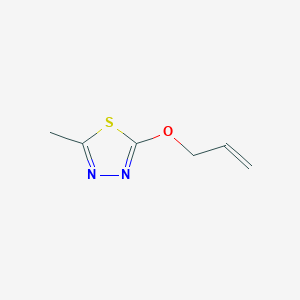
2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole, also known as MPTD, is a heterocyclic compound that contains a thiadiazole ring. It has gained significant attention in recent years due to its potential applications in various fields, including material science, pharmaceuticals, and agriculture.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound may also interfere with the DNA synthesis process, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole. One area of interest is the development of new materials and polymers based on this compound. Another area of interest is the investigation of the anti-inflammatory and anti-tumor activities of this compound in more detail, including its mechanism of action and potential clinical applications. Additionally, the use of this compound as a plant growth regulator and pesticide warrants further investigation. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole can be synthesized through the reaction between 2-amino-5-methylthiazole and propargyl alcohol in the presence of a base. The resulting compound is then treated with thionyl chloride to form the thiadiazole ring. The reaction scheme is shown below:
Scientific Research Applications
2-Methyl-5-(prop-2-en-1-yloxy)-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In material science, this compound has been used as a building block for the synthesis of new polymers and materials with unique properties. In pharmaceuticals, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial activities. In agriculture, this compound has been used as a plant growth regulator and pesticide.
properties
IUPAC Name |
2-methyl-5-prop-2-enoxy-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-4-9-6-8-7-5(2)10-6/h3H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQZUBXYSQKTKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2898757.png)

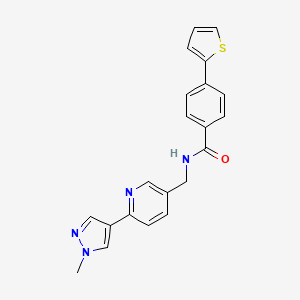
![5-[(4-Fluorophenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2898764.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2898765.png)
![3-((2-oxopropyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2898766.png)
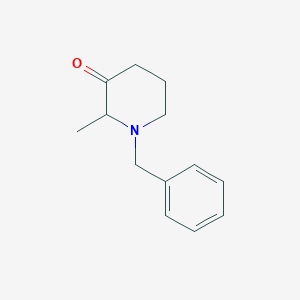
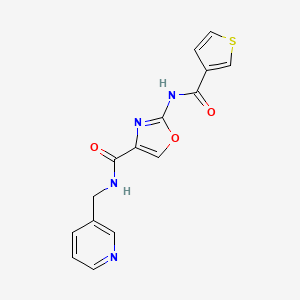
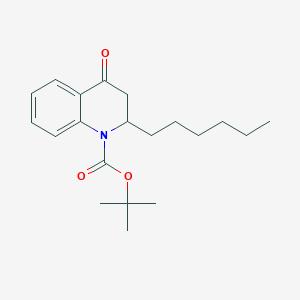
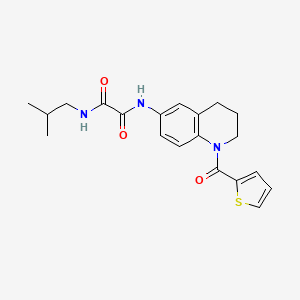
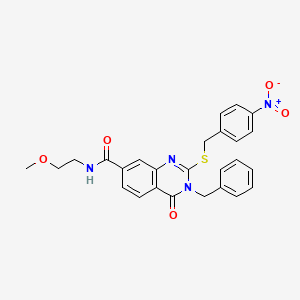
![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2898777.png)
